molecular formula C17H21N5O2 B2905896 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide CAS No. 1326930-50-0

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B2905896
CAS No.: 1326930-50-0
M. Wt: 327.388
InChI Key: CLXLEMPOORRZDI-UHFFFAOYSA-N
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Description

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a dimethylphenyl group

Future Directions

The future directions for research on “1-{[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .

Preparation Methods

The synthesis of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Dimethylphenyl Group:

    Formation of the Piperidine Ring: The piperidine ring is then synthesized and attached to the triazole ring.

    Final Coupling: The final step involves coupling the triazole-piperidine intermediate with a carboxamide group under specific reaction conditions.

Chemical Reactions Analysis

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to enzymes or receptors. The dimethylphenyl group enhances the compound’s hydrophobic interactions, while the piperidine ring provides structural rigidity.

Comparison with Similar Compounds

1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    1-{[1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide: This compound has methoxy groups instead of methyl groups, which can affect its electronic properties and reactivity.

    1-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide: The presence of chlorine atoms can significantly alter the compound’s reactivity and biological activity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11-3-4-14(9-12(11)2)22-10-15(19-20-22)17(24)21-7-5-13(6-8-21)16(18)23/h3-4,9-10,13H,5-8H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXLEMPOORRZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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